N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide
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Overview
Description
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide typically involves multiple steps. One common method starts with the esterification of 2-chlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with carbon disulfide to form the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 3-chloropropanoyl chloride and morpholine to yield the target compound .
Chemical Reactions Analysis
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxadiazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide can be compared with other oxadiazole derivatives, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also exhibits antimicrobial activity but differs in its sulfur-containing thiadiazole ring.
Indole derivatives: These compounds share some biological activities, such as antiviral and anticancer properties, but have a different core structure.
The uniqueness of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide lies in its specific combination of the oxadiazole ring with the morpholinopropanamide moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89757-67-5 |
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Molecular Formula |
C15H17ClN4O3 |
Molecular Weight |
336.77 g/mol |
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H17ClN4O3/c16-12-4-2-1-3-11(12)14-18-19-15(23-14)17-13(21)5-6-20-7-9-22-10-8-20/h1-4H,5-10H2,(H,17,19,21) |
InChI Key |
BNNUJRHRYHTVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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